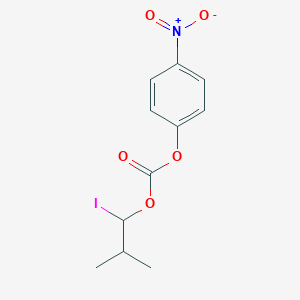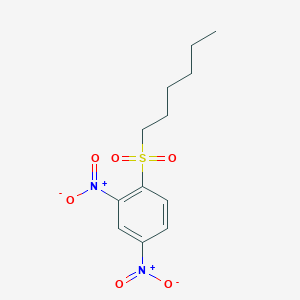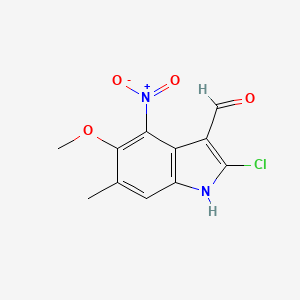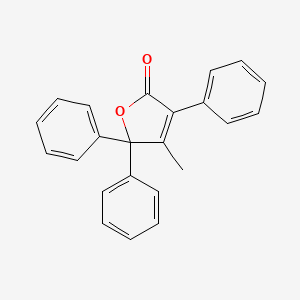
4-Methyl-3,5,5-triphenylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3,5,5-triphenyl-furan-2-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This particular compound is notable for its unique structure, which includes three phenyl groups and a methyl group attached to the furan ring.
Vorbereitungsmethoden
The synthesis of 4-methyl-3,5,5-triphenyl-furan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a [1,2]-phospha-Brook rearrangement under Brønsted base catalysis can be used to synthesize trisubstituted furans via a formal [3 + 2] cycloaddition of an in situ generated α-oxygenated propargyl anion to an aldehyde, followed by intramolecular cyclization mediated by N-iodosuccinimide .
Analyse Chemischer Reaktionen
4-methyl-3,5,5-triphenyl-furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-methyl-3,5,5-triphenyl-furan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-methyl-3,5,5-triphenyl-furan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-methyl-3,5,5-triphenyl-furan-2-one can be compared with other similar compounds, such as:
2-methyl-3,4,5-triphenyl pyrrole: This compound has a similar structure but contains a pyrrole ring instead of a furan ring.
2-furoic acid: A simpler furan derivative with different functional groups and properties.
The uniqueness of 4-methyl-3,5,5-triphenyl-furan-2-one lies in its specific substitution pattern and the presence of three phenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68727-86-6 |
|---|---|
Molekularformel |
C23H18O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-methyl-3,5,5-triphenylfuran-2-one |
InChI |
InChI=1S/C23H18O2/c1-17-21(18-11-5-2-6-12-18)22(24)25-23(17,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI-Schlüssel |
CKDTWDRSEIZAKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


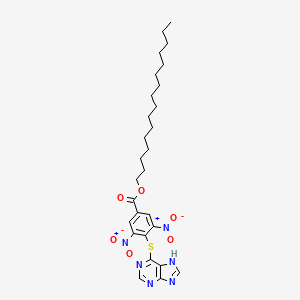
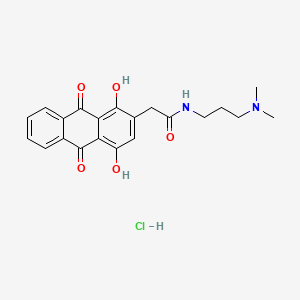
![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
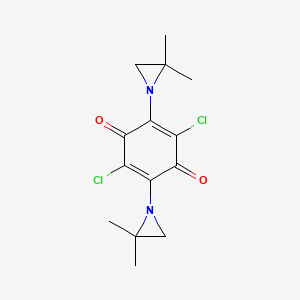
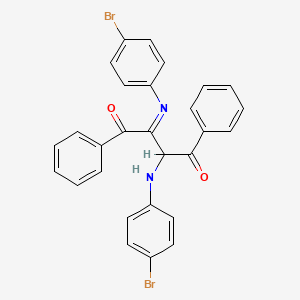
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
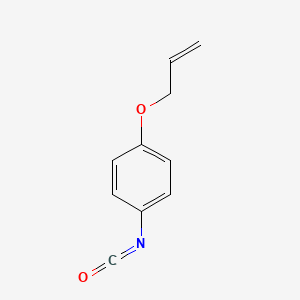
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
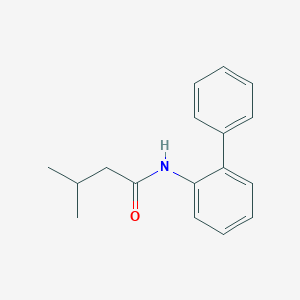
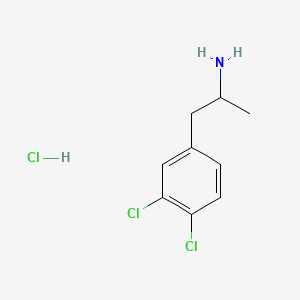
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
